molecular formula C10H13BrFNO B8123831 3-Bromo-4-butoxy-5-fluoro-phenylamine

3-Bromo-4-butoxy-5-fluoro-phenylamine

Cat. No.: B8123831
M. Wt: 262.12 g/mol
InChI Key: KPTLEMQEXHBALY-UHFFFAOYSA-N
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Description

3-Bromo-4-butoxy-5-fluoro-phenylamine is an organic compound with the molecular formula C10H13BrFNO It is characterized by the presence of bromine, butoxy, and fluorine substituents on a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-butoxy-5-fluoro-phenylamine typically involves the substitution reactions on a phenylamine core. One common method is the bromination of 4-butoxy-5-fluoroaniline, followed by purification to obtain the desired product. The reaction conditions often include the use of bromine or brominating agents in an appropriate solvent, such as acetic acid, under controlled temperature and time conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-butoxy-5-fluoro-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenylamine core .

Scientific Research Applications

3-Bromo-4-butoxy-5-fluoro-phenylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-butoxy-5-fluoro-phenylamine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of bromine, butoxy, and fluorine substituents can influence its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-butoxy-5-fluoro-phenylamine is unique due to the combination of bromine, butoxy, and fluorine substituents on the phenylamine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

3-bromo-4-butoxy-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTLEMQEXHBALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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